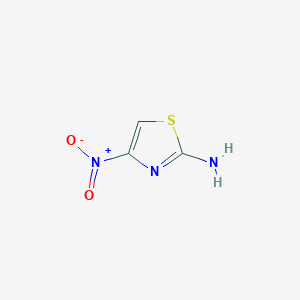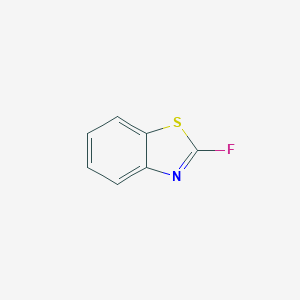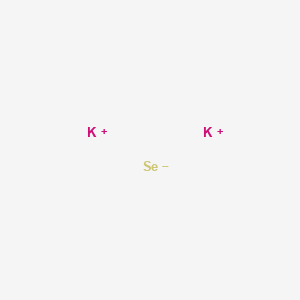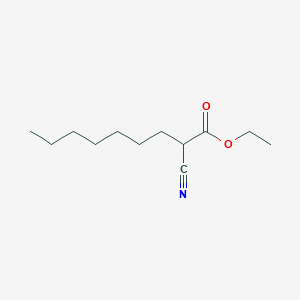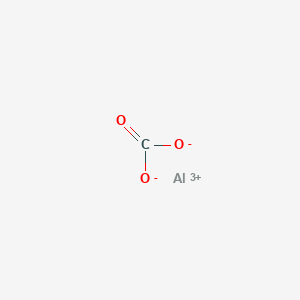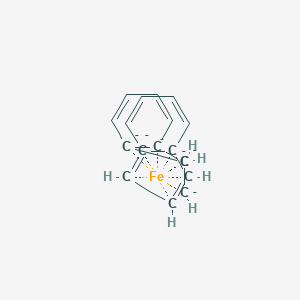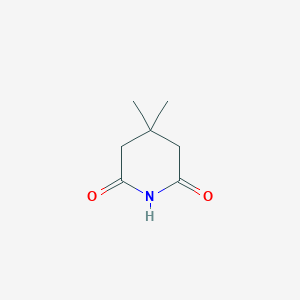
3,3-二甲基戊二酰亚胺
概述
描述
It is a white to white-grey crystalline powder that is soluble in water . This compound is used in various chemical reactions and has applications in scientific research and industry.
科学研究应用
3,3-Dimethylglutarimide has several applications in scientific research:
安全和危害
3,3-Dimethylglutarimide is considered hazardous. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Relevant Papers
One relevant paper titled “Platinum(II) complexes containing the 3,3-dimethylglutarimidate ligand” discusses the use of 3,3-Dimethylglutarimide in the formation of Platinum(II) complexes .
作用机制
Target of Action
It has been used as a reactant for the synthesis of various compounds, including spiro-piperidine inhibitors for the modulation of the m2 proton channel from influenza a virus and second-generation selective inhibitors of hepatitis c virus ns3 serine protease .
Mode of Action
It is known to be involved in the formation of heterodimers , which suggests that it may interact with its targets to induce conformational changes, leading to altered protein function.
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability, but further studies would be needed to confirm this.
准备方法
Synthetic Routes and Reaction Conditions: 3,3-Dimethylglutarimide can be synthesized through the dehydration of the amide of glutaric acid. The process involves the use of hot water or ethanol for recrystallization . Another method involves the reaction of 4,4-dimethylpiperidinium chloride with a base to form 3,3-Dimethylglutarimide .
Industrial Production Methods: Industrial production of 3,3-Dimethylglutarimide typically involves large-scale synthesis using the aforementioned methods, ensuring high purity and yield. The compound is then purified through recrystallization to obtain the desired product .
化学反应分析
Types of Reactions: 3,3-Dimethylglutarimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acids, while reduction can produce alcohols or amines .
相似化合物的比较
Glutarimide: Similar in structure but lacks the dimethyl groups.
Succinimide: Another imide compound with different chemical properties and applications.
Phthalimide: Used in different chemical reactions and applications compared to 3,3-Dimethylglutarimide.
Uniqueness: 3,3-Dimethylglutarimide is unique due to its specific structure, which includes two methyl groups attached to the glutarimide core. This structural feature imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .
属性
IUPAC Name |
4,4-dimethylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2)3-5(9)8-6(10)4-7/h3-4H2,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJCWMGBRDBPDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074454 | |
| Record name | 3,3-Dimethylglutarimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-40-6 | |
| Record name | 4,4-Dimethyl-2,6-piperidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethylglutarimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1123-40-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-Dimethylglutarimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethylpiperidine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DIMETHYLGLUTARIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S2HK9A9UM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of 3,3-Dimethylglutarimide?
A1: 3,3-Dimethylglutarimide is a cyclic imide derived from glutaric acid.
Q2: How does 3,3-Dimethylglutarimide interact with metal ions?
A2: Research shows that 3,3-Dimethylglutarimide acts as a ligand, forming complexes with various metal ions including Cu(II), Ni(II), Zn(II), Hg(II), Be(II), and Ag(I) []. The stability constants for these complexes have been determined, indicating the strength of these interactions. Notably, Silver(I) and Mercury(II) ions can form both 1:1 (ML) and 1:2 (ML2) complexes with 3,3-Dimethylglutarimide in a stepwise manner [].
Q3: Are there any spectroscopic studies on 3,3-Dimethylglutarimide and its complexes?
A3: Yes, vibrational spectroscopic studies combined with normal coordinate analysis have been conducted on 3,3-Dimethylglutarimide and its Mercury(II) complex []. This research provides insights into the structural changes upon complex formation and the nature of the metal-ligand bond.
Q4: Can you elaborate on the reactivity of 3,3-Dimethylglutarimide with aryllithiums?
A4: Studies have explored the Thorpe-Ingold effect on the reactivity of 3,3-Dimethylglutarimide and related glutarimide derivatives with aryllithiums []. The research indicates a regioselectivity in the reaction, with the formation of either hydroxy lactams or keto amides as the major products, depending on the substitution pattern of the glutarimide ring.
Q5: Has 3,3-Dimethylglutarimide been explored for its potential use in platinum-based anticancer agents?
A5: Yes, 3,3-Dimethylglutarimide has been investigated as a ligand in platinum(II) complexes for potential antitumor applications [, , , ]. Specifically, cis-diammineplatinum 3,3-Dimethylglutarimide blue complexes have been synthesized and characterized [, ].
Q6: What insights have been gained from computational chemistry studies on 3,3-Dimethylglutarimide?
A6: Density functional theory (DFT) calculations have been employed to study the structural features of platinum(II) complexes containing the 3,3-Dimethylglutarimidate ligand []. These calculations provided a theoretical basis for understanding the observed NMR spectroscopic data, particularly the restricted rotation around the Pt-N bond.
Q7: Are there any known applications of 3,3-Dimethylglutarimide in organic synthesis?
A7: One study used N-bromo-3,3-Dimethylglutarimide as a precursor to generate the imidyl radical via flash photolysis []. This radical intermediate can potentially participate in various synthetic transformations.
Q8: Has the antioxidant activity of 3,3-Dimethylglutarimide or its derivatives been investigated?
A8: While not directly focused on 3,3-Dimethylglutarimide itself, one study explored the antioxidant properties of structurally related N-(3,5-di-t-butyl-4-hydroxyphenyl) cyclic imides, including N-(3,5-di-t-butyl-4-hydroxyphenyl)-3,3-dimethylglutarimide []. These compounds demonstrated antioxidant activity comparable to butylated hydroxytoluene (BHT) but with reduced susceptibility to NO2-induced yellowing.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
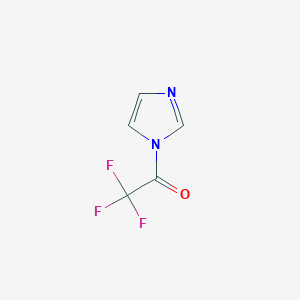

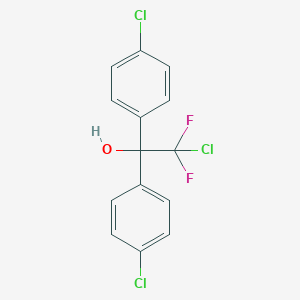
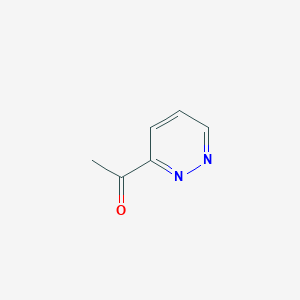
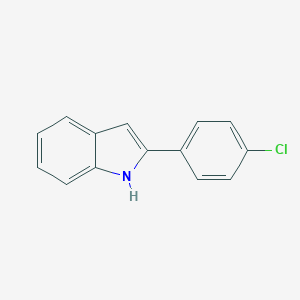
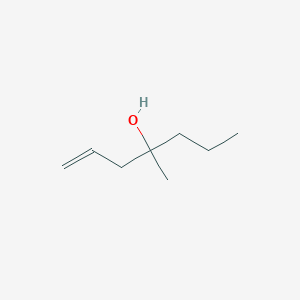
![(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B74267.png)
